![molecular formula C21H19F3N6O B2590798 (4-(6-(piridin-4-ilamino)piridazin-3-il)piperazin-1-il)(3-(trifluorometil)fenil)metanona CAS No. 1021073-51-7](/img/structure/B2590798.png)
(4-(6-(piridin-4-ilamino)piridazin-3-il)piperazin-1-il)(3-(trifluorometil)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H19F3N6O and its molecular weight is 428.419. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Implicaciones: Estos derivados prometen ser posibles agentes anti-TB y merecen un desarrollo adicional .
- Resultados: Mostró una marcada actividad antitumoral contra varias líneas celulares, con valores de IC50 que van desde 5.00 hasta 32.52 μM .
Actividad Antituberculosa
Actividad Antitumoral
Análogo de Imatinib
En resumen, este compuesto multifacético muestra promesa en diversos contextos científicos, desde combatir la tuberculosis hasta posibles efectos antitumorales y análogos estructurales para medicamentos existentes. Los investigadores continúan explorando sus aplicaciones, y se justifican más investigaciones para su potencial terapéutico. 🌟
Actividad Biológica
The compound (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N6O with a molecular weight of approximately 390.4 g/mol. The structure features a piperazine ring, a pyridazinyl group, and a trifluoromethyl phenyl moiety, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C21H22N6O |
Molecular Weight | 390.4 g/mol |
CAS Number | 1021214-26-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate the activity of specific enzymes and receptors, influencing several signaling pathways:
- Inhibition of Kinases : The compound exhibits inhibitory activity against multiple kinases, which are critical for various cellular functions including proliferation and survival.
- Receptor Interaction : It interacts with receptors involved in signaling pathways such as MAPK and AKT pathways, which are essential for cell growth and differentiation.
Anticancer Properties
Recent studies have suggested that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit tumor cell proliferation in vitro:
- Case Study 1 : A study demonstrated that the compound significantly reduced the viability of cancer cell lines at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating potent activity against specific cancer types .
Antifibrotic Effects
Research has also indicated potential antifibrotic effects:
- Case Study 2 : In vivo studies showed that the compound effectively reduced fibrosis in models of pulmonary fibrosis, demonstrating lower toxicity compared to existing treatments like nintedanib .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics:
- Absorption : Rapid absorption following oral administration.
- Distribution : Wide distribution in tissues, with notable accumulation in liver and lungs.
- Metabolism : Primarily metabolized by liver enzymes with moderate half-life.
Toxicity Profile
Toxicity studies indicate that the compound has a low toxicity profile, making it a promising candidate for further development:
- Acute Toxicity : No significant adverse effects were observed at therapeutic doses.
- Chronic Toxicity : Long-term studies are ongoing to evaluate potential cumulative effects.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds known for their biological activities:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
Compound A | Kinase Inhibition | Anticancer |
Compound B | Receptor Modulation | Antifibrotic |
Target Compound | Kinase Inhibition & Receptor Interaction | Anticancer & Antifibrotic |
Propiedades
IUPAC Name |
[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-3-1-2-15(14-16)20(31)30-12-10-29(11-13-30)19-5-4-18(27-28-19)26-17-6-8-25-9-7-17/h1-9,14H,10-13H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWABZLLCWKEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.